Polymer Water Solubility: Poly(N-propargyl glycine) Is Insoluble Whereas Poly(N-n-propyl/allyl/isopropyl glycine) Are Water-Dispersible
When polymerized via N-carboxyanhydride ring-opening, the polymer derived from the target compound — poly(N-propargyl glycine) — is completely insoluble in water, while the corresponding polymers from N-n-propyl glycine, N-allyl glycine, and N-isopropyl glycine monomers disperse in water at concentrations of 20–40 g L⁻¹ and exhibit measurable cloud point temperatures [1]. The cloud points for the water-soluble analogs increase in the order n-propyl (15–25 °C) < allyl (27–54 °C) < isopropyl (47–58 °C), whereas no cloud point exists for the propargyl polymer due to its water insolubility [1].
| Evidence Dimension | Polymer water solubility / dispersibility at 20–40 g L⁻¹ |
|---|---|
| Target Compound Data | Poly(N-propargyl glycine): not soluble in water; no cloud point observable |
| Comparator Or Baseline | Poly(N-n-propyl glycine): dispersible, cloud point 15–25 °C; Poly(N-allyl glycine): dispersible, cloud point 27–54 °C; Poly(N-isopropyl glycine): dispersible, cloud point 47–58 °C |
| Quantified Difference | Qualitative solubility switch from fully water-insoluble (propargyl) to water-dispersible with defined cloud points (all other C3 analogs) |
| Conditions | Ring-opening polymerization of N-substituted glycine NCAs; polymer molecular weights 1.8–6.6 kg mol⁻¹; turbidity measurements in aqueous dispersion |
Why This Matters
For researchers designing water-insoluble alkyne-functionalized polypeptoid scaffolds or thermally crosslinkable materials, the propargyl monomer is irreplaceable; no other N-C3 glycine monomer yields a water-insoluble polymer with pendant alkyne functionality.
- [1] Robinson, J.W.; Secker, C.; Weidner, S.; Schlaad, H. Thermoresponsive poly(N-C3 glycine)s. Macromolecules 2013, 46, 580–587. View Source
